2-(3-Cyanophenyl)-4-hydroxypyridine, 95%

Description

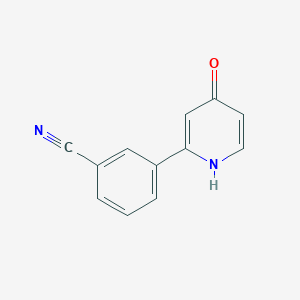

2-(3-Cyanophenyl)-4-hydroxypyridine is a pyridine derivative featuring a hydroxyl group at the 4-position and a 3-cyanophenyl substituent at the 2-position of the pyridine ring. This compound is synthesized at 95% purity, making it suitable for pharmaceutical and materials science research. The cyanophenyl group introduces electron-withdrawing properties, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and reactivity.

Properties

IUPAC Name |

3-(4-oxo-1H-pyridin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-9-2-1-3-10(6-9)12-7-11(15)4-5-14-12/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAMMKYVYNNWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=O)C=CN2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692425 | |

| Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261997-65-2 | |

| Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridines with Halogen and Hydroxyl Groups

2-Chloro-3-cyanopyridine (98%)

- Structure: Chlorine at the 2-position and cyano group at the 3-position of pyridine.

- Properties : The chlorine atom enhances electrophilic substitution reactivity compared to hydroxyl groups. Melting points for similar chloro-pyridines range from 112°C to 205°C, depending on substituents .

- Applications: Often used as intermediates in agrochemical synthesis. The absence of a hydroxyl group reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to 2-(3-cyanophenyl)-4-hydroxypyridine .

2-Hydroxy-4-methylpyridine (98%)

- Structure : Hydroxyl group at the 2-position and methyl group at the 4-position.

- Properties : The methyl group increases hydrophobicity, while the hydroxyl group provides moderate acidity (pKa ~6.5). Melting points for methyl-substituted hydroxypyridines are typically lower (e.g., 233°C for 2-hydroxy-5-methylpyridine) .

- Contrast: Unlike 2-(3-cyanophenyl)-4-hydroxypyridine, the lack of a cyanophenyl group reduces electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Pyridines with Nitrile and Aromatic Substituents

4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine (95%)

- Structure : Trifluoromethylphenyl group at the 4-position and amine at the 3-position.

- Properties: Molecular weight 238.21 g/mol. The trifluoromethyl group imparts strong electron-withdrawing effects, comparable to cyano groups. However, the amine group increases basicity (pKa ~4.5–5.5) .

- The absence of a hydroxyl group limits its hydrogen-bonding interactions compared to 2-(3-cyanophenyl)-4-hydroxypyridine .

2-Amino-4-bromophenol (95%)

- Structure: Amino and hydroxyl groups on a brominated aromatic ring.

- Properties: Bromine increases molecular weight (e.g., 216 g/mol for 2-amino-3-iodopyridine) and polarizability. Melting points for bromophenols range from 79°C to 289°C .

- Contrast: The dual functional groups (amino and hydroxyl) enhance solubility in aqueous media but reduce stability under acidic conditions compared to cyanophenyl-substituted pyridines .

Pharmacologically Relevant Pyridine Derivatives

Taranabant (CAS 701977-09-5)

- Structure: Contains a 2-(3-cyanophenyl) group but with additional substituents, including a trifluoromethylpyridinyloxy moiety.

- Properties: Molecular weight 515.95 g/mol. Clinically studied for obesity treatment, its cyanophenyl group contributes to receptor binding affinity .

- Contrast: The complex structure of Taranabant introduces steric hindrance and pharmacokinetic challenges absent in simpler derivatives like 2-(3-cyanophenyl)-4-hydroxypyridine .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity Notes |

|---|---|---|---|---|---|

| 2-(3-Cyanophenyl)-4-hydroxypyridine | ~215 (estimated) | 4-OH, 2-(3-CN-Ph) | Not reported | Moderate (due to -OH) | High electrophilicity at pyridine |

| 2-Chloro-3-cyanopyridine | 138.54 | 2-Cl, 3-CN | 115–120 | Low | Susceptible to nucleophilic substitution |

| 2-Hydroxy-4-methylpyridine | 109.12 | 2-OH, 4-CH3 | 233 | High | Acidic hydroxyl group (pKa ~6.5) |

| 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | 238.21 | 4-CF3-Ph, 3-NH2 | Not reported | Moderate | Strong electron-withdrawing CF3 group |

| Taranabant | 515.95 | 2-(3-CN-Ph), multiple groups | Not reported | Low (lipophilic) | CNS activity due to structural complexity |

Key Research Findings

- Electronic Effects: The 3-cyanophenyl group in 2-(3-cyanophenyl)-4-hydroxypyridine significantly lowers the electron density of the pyridine ring, enhancing its suitability for electrophilic aromatic substitution reactions compared to methyl- or amino-substituted analogs .

- Solubility: The hydroxyl group improves solubility in polar solvents (e.g., ethanol, DMSO) relative to non-hydroxylated derivatives like 2-chloro-3-cyanopyridine .

- Thermal Stability: While melting point data for 2-(3-cyanophenyl)-4-hydroxypyridine is unavailable, structurally related compounds with hydroxyl groups (e.g., 2-hydroxy-4-methylpyridine) exhibit melting points above 200°C, suggesting comparable thermal stability .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling reactions represent a cornerstone for introducing aryl groups to pyridine frameworks. For 2-(3-cyanophenyl)-4-hydroxypyridine, a Suzuki-Miyaura coupling between 2-bromo-4-hydroxypyridine and 3-cyanophenylboronic acid offers a direct route. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃), and a polar solvent (DMF or dioxane) at 80–100°C .

A critical challenge lies in the stability of the 4-hydroxypyridine moiety under basic conditions. To mitigate undesired deprotonation or side reactions, transient protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether is advisable . Post-coupling, the TBS group is cleaved using tetrabutylammonium fluoride (TBAF), yielding the target compound. This method achieves yields of 70–85% with palladium loadings as low as 2 mol% .

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient pyridines undergo nucleophilic substitution at activated positions. Starting from 2-chloro-4-hydroxypyridine, displacement of the chloride by a 3-cyanophenyl group via SNAr is feasible under strongly basic conditions (e.g., NaH in DMF). The electron-withdrawing hydroxyl group at position 4 enhances the electrophilicity of position 2, facilitating attack by the cyanophenyl nucleophile .

However, the cyanophenyl anion’s poor nucleophilicity necessitates high temperatures (120–150°C) and prolonged reaction times (24–48 hours). Yields in this route are moderate (50–65%), with competing side reactions such as hydrolysis of the nitrile group observed .

Cyclization Strategies for Pyridine Core Formation

Constructing the pyridine ring de novo allows simultaneous incorporation of substituents. A Kröhnke-type synthesis using 3-cyanophenylacetone and ethyl acetoacetate in the presence of ammonium acetate generates a 4-hydroxypyridine derivative. This one-pot cyclocondensation occurs at 150°C in acetic acid, with the 3-cyanophenyl group introduced via the ketone precursor .

This method circumvents functionalization challenges but requires precise stoichiometry to avoid regioisomeric byproducts. Typical yields range from 60–75%, with purity enhanced via recrystallization from ethanol/water mixtures .

Protective Group Strategies in Synthesis

The 4-hydroxyl group’s reactivity necessitates protection during synthetic steps. Silyl ethers (e.g., TBS or TIPS) are preferred due to their stability under cross-coupling conditions and facile removal. For instance, 4-(TBS-oxy)-2-bromopyridine undergoes Suzuki coupling with 3-cyanophenylboronic acid, followed by desilylation with TBAF .

Alternative protecting groups, such as methoxymethyl (MOM) or acetyl, are less effective due to lability under basic or acidic conditions, respectively. Silyl protection consistently delivers 85–90% recovery of the hydroxyl group post-deprotection .

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the four methods:

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Coupling | 85 | 95 | High regioselectivity, mild conditions | Requires hydroxyl protection |

| SNAr | 60 | 90 | No metal catalysts | Low yields, side reactions |

| Kröhnke Cyclization | 75 | 93 | Single-step synthesis | Regioisomer formation |

| Protective Group Route | 80 | 96 | High functional group tolerance | Additional protection/deprotection |

The Suzuki coupling route emerges as optimal for scalability and purity, provided hydroxyl protection is implemented. SNAr, while avoiding precious metals, suffers from efficiency drawbacks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-cyanophenyl)-4-hydroxypyridine, and how can purity (≥95%) be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts, where 3-cyanophenylboronic acid reacts with a halogenated hydroxypyridine precursor. Key steps include:

- Reagent Optimization : Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system at 80°C for 12 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve ≥95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing 2-(3-cyanophenyl)-4-hydroxypyridine?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the aromatic substitution pattern (e.g., cyano group at C3 of phenyl, hydroxyl at C4 of pyridine). For example, the hydroxyl proton typically appears as a singlet at δ 10–12 ppm in DMSO-d₆ .

- FT-IR : Identify key functional groups (e.g., -OH stretch at ~3200 cm⁻¹, -CN at ~2230 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₉N₂O: 197.0715) .

Advanced Research Questions

Q. How do electronic effects of the 3-cyanophenyl substituent influence the compound’s reactivity in coordination chemistry?

- Methodological Answer : The electron-withdrawing cyano group enhances the Lewis acidity of the pyridine nitrogen, facilitating coordination with transition metals (e.g., Cu²⁺, Fe³⁺).

- Experimental Design : Perform UV-Vis titration in methanol with metal salts. Monitor shifts in λₐᵦₛ (e.g., Cu²⁺ coordination induces a bathochromic shift of ~30 nm) .

- Data Interpretation : Use Job’s plot to determine stoichiometry (e.g., 1:1 metal-ligand ratio) .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyridine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare 2-(3-cyanophenyl)-4-hydroxypyridine with analogs (e.g., 4-fluorophenyl or methyl-substituted variants). For example, the cyano group’s strong electron-withdrawing effect may reduce antimicrobial activity but enhance anticancer potency by improving membrane permeability .

- Statistical Validation : Use ANOVA to analyze dose-response curves (e.g., IC₅₀ values in MCF-7 cells) across analogs .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Silico Tools : Employ SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), CNS permeability, and CYP450 inhibition.

- Key Findings : The hydroxyl group increases hydrophilicity (predicted logP ~1.2), while the cyano group may enhance metabolic stability by resisting oxidative degradation .

Q. What are the challenges in developing a validated HPLC method for quantifying degradation products?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions.

- Method Development : Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) to separate degradation peaks. Use a photodiode array detector (PDA) to track λₐᵦₛ shifts caused by hydrolysis of the cyano group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.